Retinaloxime

Description

Contextualization within Visual Cycle Intermediates and Derivatives

The visual cycle, also known as the retinoid cycle, is a series of enzymatic reactions critical for the continuous regeneration of 11-cis-retinal (B22103), the light-sensitive chromophore required for vision nih.govarvojournals.orgarvojournals.org. In rod and cone photoreceptor cells, light absorption causes 11-cis-retinal to isomerize to all-trans-retinal (B13868), triggering a signal transduction cascade nih.govarvojournals.org. For the eye to regain light sensitivity, this all-trans-retinal must be converted back to 11-cis-retinal nih.govarvojournals.org. This complex pathway involves several intermediates, including all-trans-retinol and 11-cis-retinol (B117599), and occurs primarily between photoreceptors and the retinal pigment epithelium (RPE) arvojournals.orgarvojournals.org.

Retinaloxime is not a naturally occurring intermediate in the physiological visual cycle. Instead, it is a synthetic retinoid compound, specifically a derivative of retinal ontosight.ai. The formation of this compound typically involves the reaction of retinal (e.g., 11-cis-retinal or all-trans-retinal) with hydroxylamine (B1172632) (NH₂OH) or O-ethylhydroxylamine nih.govnih.govacs.orgresearchgate.netnih.gov. This derivatization yields stable oxime adducts, which can exist as syn and anti isomers nih.govarvojournals.orgarvojournals.orgnih.govcore.ac.uk. For instance, 9-cis-retinaloxime is a synthetic retinoid derivative of 11-cis-retinal ontosight.ai. The chemical structure of this compound is similar to retinal, with the key difference being the presence of an oxime group, which contributes to its stability ontosight.ai.

Significance of Retinal Derivatization for Biochemical Studies

The derivatization of retinal to this compound is of paramount significance in biochemical research due to the highly reactive nature of retinal's aldehyde group nih.govresearchgate.netnih.gov. Retinaldehyde readily forms covalent Schiff base adducts with various amine groups present in proteins, phospholipids, and other biological compounds nih.govresearchgate.netnih.gov. This reactivity makes accurate quantification of retinal in biological samples challenging, as it can be bound or undergo further reactions, leading to unreliable measurements nih.govnih.gov.

By reacting biological extracts with hydroxylamine or O-ethylhydroxylamine, researchers can effectively release any bound retinal and convert it into its more stable this compound derivatives nih.govresearchgate.netnih.gov. This conversion is critical for several reasons:

Stabilization: The oxime linkage is more stable than the aldehyde group, preventing further degradation or unwanted reactions during sample processing and analysis ontosight.ainih.gov.

Accurate Quantification: By converting all retinal to a stable, measurable form, researchers can achieve accurate quantification of total retinal content and its various isomers (e.g., 11-cis and all-trans) using analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Ultra-High Performance Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (UHPLC-MS/MS) nih.govarvojournals.orgarvojournals.orgacs.orgnih.govcore.ac.uk. These methods allow for the separation and detection of different this compound isomers, providing insights into the specific retinoid forms present in tissues arvojournals.orgarvojournals.orgacs.orgcore.ac.uk.

Facilitating Research Findings: The ability to precisely quantify retinal isomers has enabled detailed research into the kinetics and mechanisms of the visual cycle, including the identification and characterization of enzymes involved in retinoid metabolism arvojournals.orgresearchgate.netcore.ac.uk. For example, studies have utilized this compound derivatization to analyze retinoid processing at a microscopic level and to investigate the formation of all-trans-retinol after visual pigment bleaching in photoreceptors arvojournals.orgcore.ac.uk. The molar compositions of retinal isomers can be calculated from HPLC peak areas using extinction coefficients of retinal oxime isomers microbes-and-environments.jp. Furthermore, this compound has been employed in studies examining the interaction of retinoids with opsin proteins and the regeneration of visual pigments nih.govontosight.aiacs.orgscholaris.ca.

While specific numerical data tables from the provided sources are not available for direct presentation, the utility of this compound in generating quantitative data for retinoid research is evident. Researchers routinely use the derivatization to obtain elution profiles and spectral data, enabling the precise measurement of retinal isomers in various biological contexts.

Table 1: Key Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₂₀H₂₉NO | nih.govchemsrc.com |

| Molecular Weight | 299.458 g/mol | nih.govtargetmol.com |

| Physical State | Yellow solid | guidechem.com |

| CAS Number | 17672-05-8 | nih.govguidechem.com |

| PubChem CID | 9614889 | nih.gov |

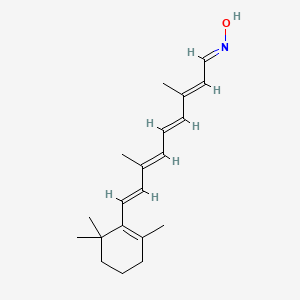

Structure

2D Structure

3D Structure

Properties

CAS No. |

17672-05-8 |

|---|---|

Molecular Formula |

C20H29NO |

Molecular Weight |

299.4 g/mol |

IUPAC Name |

(NE)-N-[(2E,4E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenylidene]hydroxylamine |

InChI |

InChI=1S/C20H29NO/c1-16(8-6-9-17(2)13-15-21-22)11-12-19-18(3)10-7-14-20(19,4)5/h6,8-9,11-13,15,22H,7,10,14H2,1-5H3/b9-6+,12-11+,16-8+,17-13+,21-15+ |

InChI Key |

UZIJYWXMEFEGMI-HUQYSEFFSA-N |

SMILES |

CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC=NO)C)C |

Isomeric SMILES |

CC1=C(C(CCC1)(C)C)/C=C/C(=C/C=C/C(=C/C=N/O)/C)/C |

Canonical SMILES |

CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC=NO)C)C |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Retinaloxime; trans-Retinaloxime; |

Origin of Product |

United States |

Advanced Analytical Methodologies Employing Retinaloxime

Mass Spectrometry (MS) and Tandem Mass Spectrometry (MS/MS) for Retinaloxime Quantification

Fragmentation Pattern Analysis of this compound for Molecular Identification

Mass spectrometry, particularly when coupled with high-performance liquid chromatography (LC-MS), is a powerful technique for the precise molecular identification and quantification of this compound. Tandem mass spectrometry (MS/MS) offers definitive structural identification based on the induced fragmentation pattern of the precursor ion. For retinal oxime, a common characteristic fragment observed in MS/MS spectra is at m/z = 161, which is indicative of the loss of the ionone (B8125255) ring from the parent ion acs.org.

In positive APCI (Atmospheric Pressure Chemical Ionization) mode, retinal oxime has been monitored using an m/z 328.5 to 236.4 transition nih.gov. For 3,4-didehydroretinal oximes, the transition monitored is m/z 326.6 to 234.4 nih.gov. The parent ion for retinal oximes is typically observed at m/z = 300, corresponding to [M + H]+ nih.govcsic.es. The ability to detect specific fragmentation patterns enhances the confidence in identifying this compound within complex biological matrices.

Table 1: Characteristic Mass Spectrometry Fragmentation Data for this compound

| Analyte | Parent Ion (m/z) | Characteristic Fragment Ions (m/z) | Ionization Mode | Reference |

| Retinal oxime | 300 ([M+H]+) | 161 (ionone ring loss) | MS/MS | acs.orgcsic.es |

| Retinal oxime | 328.5 | 236.4 | positive APCI | nih.gov |

| 3,4-didehydroretinal oxime | 326.6 | 234.4 | positive APCI | nih.gov |

Spectrophotometric Techniques for this compound Detection

Spectrophotometric techniques, particularly UV/Visible absorbance spectroscopy, are widely employed for the detection and quantification of this compound due to its distinct light absorption properties.

The conjugated polyene chain inherent to retinoids, including this compound, results in strong absorption in the UV and visible light regions acs.org. This characteristic allows for the detection and quantification of this compound using UV/Visible spectroscopy. The absorption maximum (λmax) for this compound typically falls around 360-375 nm researchgate.netarvojournals.orgnih.govmicrobes-and-environments.jp. For instance, the released retinal oxime has an absorption maximum at 360 nm nih.gov. Studies have reported that the absorption maximum of retinal oxime shifts to approximately 365 nm when hydroxylamine (B1172632) reacts with the retinal chromophore in late intermediates of the bleaching process arvojournals.org. Another study reported a spectral blue-shift from the visible region to around 370 nm when retinal is released from rhodopsin as a retinal oxime by reaction with hydroxylamine researchgate.net.

The molar extinction coefficient (ε) for retinal oxime at 360 nm has been reported as 33,600 M−1 cm−1 researchgate.net. UV/Vis detection offers a limit of retinoid quantification in the low picomolar range when using photodiode array detectors and demonstrates excellent linearity over a wide concentration range (2–1500 pmol) acs.org. However, a limitation of UV-Vis absorbance is its low selectivity, necessitating carefully designed chromatographic conditions for precise compound identification, especially when dealing with multiple geometric isomers or complex mixtures nih.gov.

Table 2: UV/Visible Absorbance Characteristics of this compound

| Analyte | Absorption Maximum (λmax, nm) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Reference |

| This compound | 360 | 33,600 | researchgate.netnih.govmicrobes-and-environments.jp |

| This compound | 365 | - | arvojournals.org |

| This compound | 370-375 | - | researchgate.netnih.gov |

Optimization of Retinal Derivatization to this compound

The derivatization of retinal to this compound is a critical step in many analytical protocols, primarily to stabilize the reactive aldehyde group of retinal and improve its extractability and chromatographic behavior nih.govnih.gov. This process typically involves a reaction with hydroxylamine or its O-alkyl derivatives.

Retinal, a reactive aldehyde, is optimally converted to a stable oxime product for accurate quantification nih.gov. Reaction with hydroxylamine (NH2OH) or O-alkylhydroxylamines (e.g., O-ethylhydroxylamine) produces syn- and anti- isomers of this compound nih.govnih.gov.

Hydroxylamine Protocol: Hydroxylamine can convert the chromophore of retinal-bearing natural products into the corresponding this compound with complete retention of geometric configuration nih.gov. For instance, excess hydroxylamine under denaturing conditions can be used for this conversion nih.gov. When hydroxylamine is delivered by cardiac perfusion, it can penetrate the blood-retina barrier and react with bleaching intermediates in photoreceptors, forming retinal oxime arvojournals.org. A final concentration of 100 mM hydroxylamine has been used in studies to convert retinal to retinal oxime, resulting in an absorption increase at 375 nm researchgate.net.

O-Ethylhydroxylamine Protocol: O-ethylhydroxylamine is often preferred over non-alkylated hydroxylamine because the anti-retinaloxime isomer formed with non-alkylated hydroxylamine tends to co-elute with retinol (B82714) or elute as a broad, asymmetrical peak in both reverse and normal-phase HPLC nih.govnih.gov. This co-elution can interfere with retinol quantification, and the syn-retinaloxime may contribute inconsistently to the total retinal oximes nih.gov.

A common protocol for derivatization using O-ethylhydroxylamine involves adding 1-2 mL of methanol (B129727) and 0.5-1 mL of 0.1 M O-ethylhydroxylamine in 100 mM HEPES (pH 6.5) to homogenates or serum samples nih.govnih.gov. After vortexing, samples are typically allowed to stand for 15-20 minutes at room temperature in the dark nih.govnih.govplos.orgscienceopen.com. The retinal O-ethyloxime can then be extracted with hexane (B92381) nih.gov.

Table 3: Comparison of Derivatization Reagents for this compound Formation

| Reagent | Advantages | Disadvantages | Typical Conditions | Reference |

| Hydroxylamine | Retains geometric configuration of retinal nih.gov | Anti-retinaloxime isomer may co-elute with retinol or elute as broad peaks in HPLC, leading to inconsistent quantification nih.govnih.gov | Excess hydroxylamine under denaturing conditions; 100 mM final concentration researchgate.netnih.gov | researchgate.netnih.govnih.govnih.gov |

| O-Ethylhydroxylamine | Forms stable O-ethyl oxime derivative nih.govnih.gov | Produces syn- and anti- isomers, but these are generally better resolved chromatographically than those formed with non-alkylated hydroxylamine nih.govnih.gov. | 0.1 M in 100 mM HEPES (pH 6.5), 15-20 min incubation at room temperature in dark nih.govnih.govplos.orgscienceopen.com | nih.govnih.govplos.orgscienceopen.com |

The efficiency and stability of retinal derivatization to this compound are crucial for accurate analytical results. Retinoids are susceptible to isomerization and oxidation, necessitating careful handling and storage nih.gov. All procedures should ideally be performed under yellow light to minimize light-induced degradation nih.gov. After derivatization, the organic phase containing retinal O-ethyloxime can be removed under nitrogen with gentle heating (e.g., at ~25-30 °C in a water bath) to prevent degradation nih.gov. The stability of the formed this compound is generally good, with the O-ethyl oxime derivative being considered stable for accurate quantification nih.govnih.gov.

Hydroxylamine and O-Ethylhydroxylamine Reaction Protocols

Quantitative Analysis and Calibration Strategies with this compound

Quantitative analysis of this compound typically involves the use of high-performance liquid chromatography (HPLC) coupled with UV/Vis detection or mass spectrometry. Calibration strategies are essential for accurate quantification.

HPLC with UV detection is a common and economical method, providing quantification limits for retinoids down to approximately 2 pmol through photodiode array detection nih.gov. Calibration curves for this compound are characterized by excellent linearity over a wide range of concentrations (e.g., 2–1500 pmol for syn 11-cis-retinal (B22103) oxime), with high correlation coefficients (e.g., R2 = 0.9995) nih.gov. For retinal O-ethyloxime, linear ranges for quantification can be as broad as 0.4–600 pmol nih.gov.

Two primary methods for quantification are external and internal standard methods, both relying on calibration curves jascoinc.com.

External Standard Method: This involves plotting the standard concentration versus the peak area to create a calibration curve. Unknown samples are then quantified by extrapolating their concentration from their peak area based on this curve jascoinc.com. For external standard quantification, spiking eye extracts (e.g., from Rpe65−/− mice lacking 11-cis-retinoids) with known amounts of 11-trans-retinal oximes and extracting them can ensure high precision nih.gov.

Internal Standard Method: This method involves adding a fixed amount of an internal standard to different concentrations of the analyte standard. A calibration curve is then generated by plotting the standard concentration against the ratio of the peak areas (analyte peak area divided by internal standard peak area) jascoinc.com. The same fixed amount of internal standard is added to unknown samples for quantification. Internal standards like commercially available all-trans-13,14-dihydro-retinal oximes or all-trans-3,4-dihydro-retinal oximes (m/z = 288 [M + H]+), which differ from natural retinal oximes only by saturation of a double bond, can be used to reduce errors from system instability or variations in source conditions nih.gov. The internal standard should not be present in the unknown samples, should produce well-separated peaks, elute close to the target analyte, and be chemically and physically stable and highly pure jascoinc.com.

LC-MS technology offers superior sensitivity, reaching detection limits in the 10–50 fmol range and quantification limits in the 20–200 fmol range, depending on the methodology and instrument nih.gov. Ultrahigh-performance liquid chromatography (UHPLC) coupled with MS/MS has enabled the quantification of retinal-O-ethyloximes with a lower limit of detection of 5 fmol and a linear range from 5 fmol to 1 pmol nih.gov.

Table 4: Quantitative Analysis Parameters for this compound

| Method | Linearity Range (pmol) | Correlation Coefficient (R²) | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference |

| HPLC-UV (syn 11-cis-retinal oxime) | 2–1500 | 0.9995 | ~2 pmol | - | acs.orgnih.gov |

| HPLC-UV (RAL O-ethyloxime) | 0.4–600 | >0.99 | - | - | nih.gov |

| LC-MS | - | - | 10–50 fmol | 20–200 fmol | nih.gov |

| UHPLC-MS/MS (retinal-O-ethyloxime) | 5 fmol – 1 pmol | - | 5 fmol | - | nih.gov |

Compound Names and PubChem CIDs

Establishing Limits of Detection and Quantification for this compound

The determination of the Limits of Detection (LOD) and Quantification (LOQ) is fundamental in validating analytical methods for this compound, ensuring the assay's sensitivity and reliability at low analyte concentrations. The LOD is typically defined as the lowest amount of an analyte that can be detected but not necessarily quantified, often corresponding to a signal-to-noise (S/N) ratio of 3:1. The LOQ, conversely, is the lowest concentration at which the analyte can be quantitatively determined with acceptable precision and accuracy, commonly set at an S/N ratio of 10:1. escholarship.orgnih.govnih.govthomasalittleconsulting.com

In the context of this compound analysis, particularly when formed as retinal-O-ethyloximes, Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) has demonstrated exceptional sensitivity. An assay utilizing UHPLC-MS/MS for retinal-O-ethyloximes reported a remarkably low LOD of 5 femtomoles (fmol) and an LOQ of 20 fmol. escholarship.orgnih.gov This level of sensitivity is crucial for quantifying all-trans-retinal (B13868) in small biological samples, such as those obtained from adipose tissue or during in vitro metabolic studies. escholarship.orgnih.gov

For High-Performance Liquid Chromatography with Ultraviolet (HPLC/UV) detection, which is generally less sensitive than MS/MS, the quantification of retinal (RAL) as its O-ethyloxime derivative has also been established. Such methods have reported LODs as low as 0.2 picomoles (pmol) and LOQs ranging from 0.4 to 1 pmol. nih.gov UV/Vis detection, in general, can offer a limit of retinoid quantification in the low picomolar range, typically between 2 and 1500 pmol. acs.org The superior sensitivity of MS coupled to HPLC allows for detection in the low femtomolar range, providing a significant advantage for trace analysis. acs.org

The following table summarizes reported LOD and LOQ values for this compound and its derivatives in various analytical methods:

| Analytical Method | Analyte Form | LOD (fmol/pmol) | LOQ (fmol/pmol) | Reference |

| UHPLC-MS/MS | Retinal-O-ethyloximes | 5 fmol | 20 fmol | escholarship.orgnih.gov |

| HPLC/UV | Retinal O-ethyloxime | 0.2 pmol | 0.4-1 pmol | nih.gov |

| HPLC-MS | Retinoids (general) | Low femtomolar | Not specified | acs.org |

| UV/Vis Detection | Retinoids (general) | Low picomolar | 2-1500 pmol | acs.org |

Linearity and Dynamic Range in this compound Assays

Linearity and dynamic range are critical parameters that define the concentration interval over which an analytical method provides results directly proportional to the analyte concentration, ensuring accurate quantification across a broad spectrum of sample levels. The dynamic range refers to the ratio between the largest and smallest concentrations or signal intensities that an instrument can reliably measure in a single run. bmglabtech.com

In UHPLC-MS/MS assays, the derivatization of retinal into its O-ethyloxime has been shown to yield excellent linearity. A representative calibration curve for retinal oxime using UHPLC-MS/MS demonstrated a linear dynamic range from 5 fmol to 1 pmol. escholarship.orgnih.gov The high correlation coefficient (r² = 0.994) indicates a strong linear relationship between the signal response and the analyte concentration across this range, with the best-fit line closely coinciding with the data even at the lower end of the working range. nih.gov

Similarly, HPLC/UV methods developed for the quantification of retinal (RAL) as its O-ethyloxime derivative exhibit linear ranges spanning more than three orders of magnitude. nih.gov UV/Vis detection, when applied to retinoid analysis, also provides excellent linearity over a wide range of concentrations, specifically from 2 pmol to 1500 pmol. acs.org These broad linear ranges are essential for analyzing biological samples where retinoid concentrations can vary significantly.

The ability of these methods to maintain linearity over such extensive ranges highlights their robustness and suitability for diverse research and clinical applications, minimizing the need for extensive sample dilution or concentration adjustments.

Application of Internal Standards in Retinoid Quantification via this compound

The use of internal standards (IS) is a cornerstone of accurate and precise quantitative analysis in complex biological matrices, particularly in retinoid quantification involving this compound. Internal standards are compounds that are added to samples at a known concentration before sample preparation and analysis. They are ideally not present endogenously in the sample but possess physicochemical properties and extraction characteristics very similar to the analyte of interest. sci-hub.se Their primary function is to compensate for potential sample loss, matrix effects, or variations in derivatization efficiency, extraction recovery, and instrumental response during the analytical process. escholarship.org

Another example of an internal standard used in retinoid analysis, including methods involving retinal oxime derivatives, is retinyl acetate (B1210297). Its application in quantitative analysis has demonstrated day-to-day precision better than 3.5%. nih.gov While some methods for retinal O-ethyloxime quantification have reported high recoveries (routinely >95%) without the explicit need for an internal standard, nih.gov the general consensus in highly sensitive and accurate retinoid analysis, especially with mass spectrometry, favors their inclusion. nih.gov

The careful selection of an internal standard, often an isotopically labeled analog of the analyte, is crucial in MS/MS-based methods. This ensures that the internal standard behaves almost identically to the analyte throughout the entire analytical workflow, from sample preparation to detection, leading to highly reliable quantification. Optimization of fragmentation and MS/MS ion transitions for both the analyte oxime and the internal standard oxime is also critical for maximizing sensitivity and reducing background noise. escholarship.org

Investigations into Retinoid Metabolism and Visual Phototransduction Utilizing Retinaloxime Derivatives

Quantification of Retinal Isomers in Ocular Tissues via Retinaloxime

The precise measurement of retinal isomers is fundamental to understanding the dynamics of the visual cycle. The conversion of retinal isomers to their respective this compound derivatives, followed by high-performance liquid chromatography (HPLC), is a standard and effective method for their separation and quantification in ocular tissues. acs.orgnih.gov This technique is particularly useful for analyzing the retinoid content of the retina and retinal pigment epithelium (RPE). nih.govcore.ac.uk The derivatization to this compound stabilizes the retinoids and allows for clear separation of the different geometric isomers. nih.gov

Analysis of 11-cis-Retinal (B22103) and All-trans-Retinal (B13868) Levels

The visual cycle is characterized by the light-induced isomerization of 11-cis-retinal to all-trans-retinal in photoreceptor cells, initiating the visual signal. pnas.orgnih.gov The subsequent regeneration of 11-cis-retinal occurs in the RPE. nih.govescholarship.org The analysis of the levels of these two key isomers provides a snapshot of the state of the visual cycle.

To quantify these isomers, ocular tissues are extracted in the presence of hydroxylamine (B1172632), which converts 11-cis-retinal and all-trans-retinal into their corresponding syn- and anti-retinaloxime forms. plos.orgpnas.org These derivatives are then separated and quantified using normal-phase HPLC. acs.org For instance, in dark-adapted wild-type mice, HPLC analysis of retinal extracts treated with hydroxylamine shows prominent peaks corresponding to syn-11-cis-retinal oxime and syn-all-trans-retinal oxime. pnas.org This methodology has been instrumental in studying the effects of various conditions and genetic modifications on the visual cycle. For example, in mice lacking the RPE65 protein, there is a notable absence of 11-cis-retinal oximes in retinal and RPE extracts, highlighting the critical role of this enzyme in 11-cis-retinal production. pnas.orgnih.gov

Below is a representative table illustrating the levels of retinal isomers in the eyes of wild-type mice under different lighting conditions, as measured by HPLC analysis of their this compound derivatives.

| Retinal Isomer | Dark-Adapted (pmol/eye) | Light-Exposed (pmol/eye) |

| 11-cis-retinal | ~300 | Decreased |

| all-trans-retinal | Low | Increased |

| Note: The table presents generalized findings from multiple studies. Actual values can vary based on experimental conditions. |

Assessment of 9-cis-Retinal (B17824) Production and Significance

While 11-cis-retinal is the canonical chromophore of vision in vertebrates, the presence and role of other isomers, such as 9-cis-retinal, have been a subject of investigation. pnas.orgnih.gov Endogenous 9-cis-retinal has not typically been reported in the retinas of wild-type animals under normal conditions. pnas.org However, studies on mice lacking RPE65 have revealed a pathway for the generation of 9-cis-retinal. pnas.orgarvojournals.org

In dark-reared Rpe65-knockout mice, HPLC analysis of retinal extracts treated with hydroxylamine has identified both syn- and anti-9-cis-retinal oximes. pnas.org This finding is significant as it demonstrates an alternative, RPE65-independent pathway for the production of a cis-retinoid that can form a photosensitive pigment, isorhodopsin, with opsin. pnas.orgarvojournals.org The amount of 9-cis-retinal in these mice increases with the duration of dark-rearing. pnas.org While the levels of 9-cis-retinal are much lower than those of 11-cis-retinal in wild-type animals, its presence in Rpe65-deficient models suggests a potential mechanism to support residual vision. pnas.orgjneurosci.org

The following table summarizes the detection of retinal isomers in wild-type versus Rpe65-knockout mice, highlighting the unique presence of 9-cis-retinal in the latter.

| Genotype | Retinal Isomer Detected (as this compound) |

| Wild-Type | 11-cis-retinal, all-trans-retinal |

| Rpe65-Knockout | 9-cis-retinal, all-trans-retinal |

Mechanistic Enzymology of Visual Cycle Proteins through this compound-Based Assays

This compound-based assays are crucial for dissecting the functions of key enzymes in the visual cycle. By accurately measuring the substrates and products of these enzymatic reactions, researchers can elucidate their mechanisms and contributions to retinoid metabolism.

Role of Retinal Pigment Epithelium 65 kDa Protein (RPE65) in Isomerization

RPE65 is an essential enzyme in the canonical visual cycle, acting as a retinoid isomerohydrolase. nih.govmedlineplus.gov It catalyzes the conversion of all-trans-retinyl esters, the storage form of vitamin A in the RPE, into 11-cis-retinol (B117599). acs.orgplos.org This step is rate-limiting for the regeneration of the visual chromophore. plos.org The function of RPE65 is indispensable for sustained vision, and mutations in the RPE65 gene can lead to severe inherited retinal diseases. medlineplus.govnih.gov

The activity of RPE65 can be assessed in vitro by incubating RPE microsomes with a substrate like all-trans-retinol or all-trans-retinyl esters and then analyzing the products. nih.govplos.org The generated 11-cis-retinol is subsequently oxidized to 11-cis-retinal, which can be derivatized to 11-cis-retinaloxime (B1240967) and quantified by HPLC. plos.org Studies on Rpe65-knockout mice consistently show an absence of 11-cis-retinoids and a buildup of all-trans-retinyl esters, confirming the enzyme's critical role. pnas.orgnih.gov

Function of Retinal G Protein-Coupled Receptor (RGR) in Photoisomerization

The Retinal G Protein-Coupled Receptor (RGR), also known as RGR opsin, is a non-visual opsin expressed in the RPE and Müller glial cells. researchgate.netresearchgate.net It functions as a retinal photoisomerase, binding all-trans-retinal and, upon exposure to light, converting it to 11-cis-retinal. nih.govescholarship.orgresearchgate.net This provides an alternative, light-dependent pathway for chromophore regeneration that complements the canonical, enzymatic pathway mediated by RPE65. nih.govescholarship.org

The photoisomerase activity of RGR can be demonstrated by irradiating purified RGR or RPE membranes containing RGR and then analyzing the retinal isomers. researchgate.netresearchgate.net The retinal isomers are extracted and derivatized to retinaloximes for HPLC analysis. researchgate.net Such experiments show a light-dependent decrease in all-trans-retinaloxime and a corresponding increase in 11-cis-retinaloxime. researchgate.net The presence of cellular retinaldehyde-binding protein (CRALBP) can enhance the production of 11-cis-retinal by binding it and preventing its re-isomerization. researchgate.net

Contributions of Retinol (B82714) Dehydrogenases (RDHs) to Retinal Interconversion

Retinol dehydrogenases (RDHs) are a family of enzymes that catalyze the reversible oxidation-reduction reactions between retinols and retinals, which are crucial steps in the visual cycle. nih.govresearchgate.net In the RPE, 11-cis-RDHs, such as RDH5, are responsible for oxidizing 11-cis-retinol (produced by RPE65) to 11-cis-retinal, the final step before the chromophore is transported back to the photoreceptors. escholarship.orgamedeolucente.it In the photoreceptor outer segments, all-trans-RDHs, such as RDH8 and RDH12, reduce the all-trans-retinal released after photobleaching to all-trans-retinol. nih.govwikipedia.org

The activity of these dehydrogenases is often measured using in vitro assays with specific retinol or retinal isomers as substrates. escholarship.org The product of the reaction, a retinal or retinol, is then quantified. For retinal products, derivatization to this compound followed by HPLC is a common analytical method. escholarship.org For example, the enzymatic activity of RDH10 has been characterized by measuring the production of 11-cis-retinal, 9-cis-retinal, and all-trans-retinal from their respective retinol substrates. escholarship.org These assays have also been critical in identifying the substrate specificity and cofactor requirements (e.g., NAD⁺ vs. NADP⁺) of different RDH enzymes. escholarship.orgwikipedia.org

The following table outlines the primary reactions catalyzed by key RDHs in the visual cycle.

| Enzyme | Location | Reaction |

| RDH5, RDH11 | RPE | 11-cis-retinol + NAD⁺ → 11-cis-retinal + NADH + H⁺ |

| RDH8, RDH12 | Photoreceptors | all-trans-retinal + NADPH + H⁺ → all-trans-retinol + NADP⁺ |

Lecithin-Retinol Acyltransferase (LRAT) Associated Studies

Lecithin-Retinol Acyltransferase (LRAT) is a critical enzyme in the retinal pigment epithelium (RPE) that esterifies all-trans-retinol to all-trans-retinyl esters, which are the direct substrate for the retinoid isomerase, RPE65. core.ac.ukplos.orgmdpi.com Understanding the role of LRAT and its interaction with other proteins is fundamental to comprehending the visual cycle. This compound analysis provides a quantitative tool to assess the impact of genetic or biochemical perturbations of LRAT activity.

Studies involving knockout mice for proteins believed to interact with or supply substrate to LRAT demonstrate the utility of this analytical method. For instance, Cellular Retinol-Binding Protein Type I (CRBPI) is thought to deliver all-trans-retinol to LRAT for esterification. arvojournals.org In studies of CRBPI knockout (CRBPI−/−) mice, HPLC analysis of retinoids (as oxime derivatives) is used to measure the downstream consequences of CRBPI's absence. Following a light flash to initiate a wave of visual cycle activity, analysis of eye extracts from CRBPI−/− mice revealed a significant accumulation of all-trans-retinol and a corresponding reduction in retinyl esters compared to wild-type controls. arvojournals.org This finding, made possible by quantifying this compound and retinol peaks, strongly supports the role of CRBPI in facilitating the delivery of all-trans-retinol from photoreceptors to LRAT in the RPE. arvojournals.orgarvojournals.org

| Genotype | all-trans-retinol (Relative Amount) | Retinyl Esters (Relative Amount) | 11-cis-retinal (as oxime) (Relative Amount) | Reference |

|---|---|---|---|---|

| Wild-Type (wt) | Lower | Higher | Normal Regeneration | arvojournals.org |

| CRBPI−/− | Higher | Lower | Delayed Regeneration | arvojournals.org |

Interactions with Cellular Retinaldehyde-Binding Protein (CRALBP) and Other Retinoid-Binding Proteins

Cellular Retinaldehyde-Binding Protein (CRALBP), encoded by the RLBP1 gene, is a key soluble protein in the RPE and Müller glial cells that specifically binds 11-cis-retinoids. jneurosci.orgbiorxiv.org It plays a crucial role as a substrate carrier, chaperoning 11-cis-retinal and 11-cis-retinol and facilitating the oxidation of 11-cis-retinol to 11-cis-retinal. jneurosci.orgnih.gov The high affinity of CRALBP for 11-cis-retinal has posed a challenge in understanding how the chromophore is released for transport to photoreceptors.

Investigations into this release mechanism have employed this compound formation as a direct assay. One study utilized CRALBP loaded with 9-cis-retinal (a stable analog of 11-cis-retinal) and incubated it with hydroxylamine. nih.gov The release of the cis-retinal from the binding pocket was measured by the formation of 9-cis-retinal oxime, which was then quantified by HPLC. The study found that certain acidic phospholipids, such as phosphatidylserine (B164497) and phosphatidylinositol, significantly promote the release of the cis-retinal from CRALBP. This was evidenced by a much higher amount of retinal oxime formed in the presence of these lipids. nih.gov

Similarly, the function of Interphotoreceptor Retinoid-Binding Protein (IRBP), which transports retinoids between the photoreceptors and the RPE, has been studied using this compound analysis. diabetesjournals.orgarvojournals.org In IRBP knockout (Irbp−/−) mice exposed to light, HPLC analysis showed a significantly higher accumulation of all-trans-retinal (measured as its oxime derivative) compared to wild-type mice, highlighting IRBP's role in clearing this photoproduct from the photoreceptors. arvojournals.org

| Condition (Incubation with) | 11-cis-retinal oxime formed (pmol) | Interpretation | Reference |

|---|---|---|---|

| CRALBP·11-cis-retinal + NH₂OH + PC Vesicles | ~15 | Baseline Release | nih.gov |

| CRALBP·11-cis-retinal + NH₂OH + PC/PS Vesicles | ~100 | Enhanced Release | nih.gov |

| CRALBP·11-cis-retinal + NH₂OH + PC/PI Vesicles | ~130 | Strongly Enhanced Release | nih.gov |

PC: Phosphatidylcholine; PS: Phosphatidylserine; PI: Phosphatidylinositol. Data are illustrative based on findings in the cited reference.

Studies on Retinoid Flux and Regeneration Dynamics with this compound Analysis

Monitoring Chromophore Regeneration Rates

The regeneration of the visual chromophore, 11-cis-retinal, from all-trans-retinal following photoisomerization is essential for sustained vision. arvojournals.orgresearchgate.net The rate of this regeneration can be precisely monitored by quenching the process at various time points after a photobleach, extracting the retinoids, and quantifying the isomers using HPLC analysis of their oxime derivatives. arvojournals.orgbiologists.com

This technique has been applied to study regeneration in various models. In experiments using frog eye cups, researchers bleached a significant portion of the visual pigment and then incubated the tissue in the dark. biologists.com By analyzing the retinoid composition via the oxime method at different intervals, they observed that as the visual pigment regenerated, the stores of 11-cis-retinyl ester decreased, confirming its role as the source for the new chromophore. biologists.com Similarly, studies in aging mice have used this compound analysis to demonstrate an age-related decline in the rate and extent of 11-cis-retinal regeneration after bleaching. These studies also showed that treatment with 9-cis-retinyl acetate (B1210297) could significantly improve the amount of regenerated 11-cis-retinal, highlighting a potential therapeutic avenue for age-related visual decline. arvojournals.org

| Time Post-Bleach (minutes) | 11-cis-retinal in Control Group (Relative Amount) | 11-cis-retinal in 9-cis-R-Ac Treated Group (Relative Amount) | Reference |

|---|---|---|---|

| 30 | Baseline | Significantly Higher | arvojournals.org |

| 60 | Baseline | Significantly Higher | arvojournals.org |

Impact of Light Exposure on Retinoid Composition

Light exposure dramatically alters the retinoid landscape of the retina. The initial event, the photoisomerization of 11-cis-retinal to all-trans-retinal, triggers the release of the chromophore from opsin and its subsequent reduction to all-trans-retinol. arvojournals.orgnih.gov this compound analysis is the definitive method for capturing these rapid changes. By converting the unstable retinaldehydes to stable oximes immediately upon extraction, researchers can accurately quantify the full spectrum of retinoid isomers. nih.govarvojournals.org

Following a light flash, HPLC traces of this compound extracts show a rapid decrease in the syn- and anti-11-cis-retinal oxime peaks and a corresponding sharp increase in the syn- and anti-all-trans-retinal oxime peaks. arvojournals.orgbiologists.com Shortly thereafter, the peak for all-trans-retinol begins to rise as the all-trans-retinal is reduced by retinol dehydrogenases. nih.gov Studies comparing wild-type mice with those lacking key retinoid-binding proteins, such as IRBP, have shown that in the absence of the binding protein, there is a significantly greater accumulation of all-trans-retinal following light exposure, demonstrating the protein's role in retinoid clearance. arvojournals.org

| Time Post-Bleach | Fraction of 11-cis-retinal (as oxime) | Fraction of all-trans-retinal (as oxime) | Fraction of all-trans-retinol | Reference |

|---|---|---|---|---|

| Dark-adapted | ~1.0 | 0 | 0 | nih.gov |

| ~1 minute | Low | High | Increasing | nih.gov |

| ~5 minutes | Low | Decreasing | ~0.76 | nih.gov |

Fractions are relative to the total amount of retinoid derived from the bleached pigment.

Probing Opsin-Chromophore Interactions and Visual Pigment Stability via this compound Formation

Analysis of Free Retinal Release from Opsin

The stability of a visual pigment is related to how tightly it holds its chromophore. The chromophore (e.g., 11-cis-retinal) is covalently bound to the opsin protein via a protonated Schiff base linkage. mdpi.com The hydrolysis of this linkage leads to the release of free retinal, leaving behind the apo-protein, opsin. arvojournals.orgresearchgate.net The rate of this release can be influenced by factors like temperature or mutations in the opsin protein.

A powerful technique to measure the rate of retinal release involves the use of hydroxylamine. core.ac.ukuniversiteitleiden.nl When added to a preparation of visual pigments, hydroxylamine rapidly reacts with any free retinal that is released from the opsin binding pocket, forming the stable this compound. universiteitleiden.nlupc.edu This reaction effectively traps the released retinal, preventing it from rebinding to the opsin. By monitoring the increase in the this compound concentration over time (typically by measuring its characteristic absorbance at around 360 nm), the rate of Schiff base hydrolysis and thus the pigment's instability can be quantified. core.ac.uknih.gov This method has been crucial for characterizing the effects of mutations associated with diseases like retinitis pigmentosa, where altered pigment stability is a key pathological feature, and for assessing the stability of rhodopsin under various biochemical conditions. researchgate.netcore.ac.uk

| Experimental Step | Observation | Interpretation | Reference |

|---|---|---|---|

| Incubate visual pigment in the dark | Stable absorbance at pigment's λmax (~500 nm) | Schiff base is intact; retinal is bound | researchgate.netcore.ac.uk |

| Add hydroxylamine (50 mM) | Decrease in absorbance at λmax; Increase in absorbance at ~360 nm | Schiff base is hydrolyzed, releasing retinal, which is trapped as this compound | core.ac.ukuniversiteitleiden.nl |

| Monitor absorbance at 360 nm over time | Rate of increase corresponds to the rate of retinal release | Quantifies the thermal stability of the visual pigment | researchgate.netupc.edu |

Assessment of Visual Pigment Bleaching and Regeneration using this compound

The process of vision is initiated by the photoisomerization of 11-cis-retinal to all-trans-retinal within photoreceptor cells, a conformational change that triggers the phototransduction cascade. nih.gov This event, known as bleaching, renders the visual pigment insensitive to light, necessitating a metabolic process to regenerate the 11-cis-retinal chromophore for sustained vision. nih.govnih.govarvojournals.orgyorku.ca This regeneration pathway, often referred to as the visual cycle, involves a series of enzymatic reactions primarily occurring in the retinal pigment epithelium (RPE). arvojournals.orguzh.chacs.org

This compound, a derivative of retinal, serves as a crucial tool in the investigation of visual pigment bleaching and regeneration. The formation of retinal oximes—by reacting retinal extracts with hydroxylamine—stabilizes the otherwise reactive retinal isomers, allowing for their accurate quantification using techniques like high-performance liquid chromatography (HPLC). acs.orgbiologists.com This methodology enables researchers to track the dynamic changes in the concentrations of different retinoid isomers, such as 11-cis-retinal and all-trans-retinal, following a photobleach. arvojournals.orgbiologists.comnih.gov The analysis of syn and anti isomers of both 11-cis-retinal oxime and all-trans-retinal oxime provides a detailed snapshot of the state of the visual cycle. nih.govarvojournals.orgbiologists.comarvojournals.org

Research studies have utilized this technique to elucidate the kinetics of the visual cycle in various animal models. For instance, in studies with mice, HPLC analysis of retinal oximes has been employed to measure the rate of chromophore regeneration after photobleaching. nih.gov Following a light-induced bleach, a decrease in 11-cis-retinal is observed, with a corresponding increase in all-trans-retinal. arvojournals.org During dark adaptation, the subsequent regeneration of 11-cis-retinal can be precisely monitored through the quantification of its oxime derivative. arvojournals.orgnih.gov

In one study investigating the visual cycle in frogs, researchers measured the quantities of retinoids after bleaching approximately 80% of the visual pigment. biologists.com Over a 10-hour period of dark incubation, they observed a significant regeneration of the visual pigment, which correlated with a decrease in the proportion of 11-cis retinyl ester, indicating its use in the regeneration process. biologists.com

The table below summarizes findings from a study on frog visual pigment regeneration, illustrating the changes in retinoid composition.

| Parameter | Before Bleaching | After 80% Bleach | After 10h Dark Incubation |

| Visual Pigment Level | 100% | ~20% | ~70% of bleached pigment regenerated |

| 11-cis Retinyl Ester Proportion | ~40% | Not specified | 13% |

| Data derived from a study on in vitro regeneration of frog visual pigments, where retinoids were analyzed by HPLC after conversion to oxime derivatives. biologists.com |

Furthermore, studies comparing different types of photoreceptors have revealed varying regeneration rates. For example, A2-pigment (porphyropsin) has been shown to regenerate faster than A1-pigment (rhodopsin) in frogs and goldfish. biologists.com The half-time for regeneration of A2-pigment was found to be approximately 75 minutes, compared to 90 minutes for A1-pigment. biologists.com

Investigations into the roles of specific proteins in the visual cycle have also heavily relied on the analysis of retinaloximes. In studies of mice lacking certain proteins, such as IRBP (Interphotoreceptor Retinoid-Binding Protein) or in models of human retinal dystrophies like those caused by RPE65 mutations, the measurement of 11-cis-retinal oxime levels after a photobleach is a key method to assess the impact of these genetic modifications on rhodopsin regeneration. arvojournals.orguzh.ch For instance, in IRBP knockout mice, the rate of 11-cis-retinal regeneration was found to be slower compared to wild-type mice. arvojournals.org

The table below presents comparative regeneration kinetics in a study involving wild-type and IRBP knockout mice.

| Animal Model | Regeneration Rate of 11-cis-retinal (% per minute) |

| Wild-type Mice | 1.1% |

| IRBP-/- Mice | 0.8% |

| This data highlights the role of IRBP in the efficient regeneration of the visual chromophore, as determined by HPLC analysis of retinal oximes following a photobleach. arvojournals.org |

These research findings, enabled by the use of this compound for quantitative analysis, underscore the complex and regulated nature of visual pigment regeneration. By providing a means to accurately measure the key components of the visual cycle, this compound has been instrumental in advancing the understanding of retinoid metabolism and its role in maintaining visual function. arvojournals.orgbiologists.com

Computational Chemistry Approaches Applied to Retinaloxime and Retinoid Systems

Molecular Modeling and Structural Characterization of Retinaloxime Conformations

Molecular modeling encompasses a range of computational techniques used to visualize, represent, and simulate the behavior of molecules based on the equations of quantum and classical physics. A key aspect of molecular modeling is conformational analysis, which aims to identify the lowest energy conformations of a molecule by systematically exploring its potential energy surface mdpi.comresearchgate.net. This involves examining various spatial arrangements of a molecule's functional groups and the rotations around its rotatable bonds mdpi.comnih.gov.

For retinoids, such as retinol (B82714) and retinal, molecular dynamics (MD) simulations have been extensively employed to characterize their conformational landscapes. For instance, studies on all-trans retinol have utilized microsecond-long MD simulations to sample its configurational space and analyze different conformational states, including the interconversion between stable conformations defined by torsion angles like C1–C2–C3–C4 mpg.de. These simulations can reveal the dynamic stability of specific conformers and the energy barriers separating them researchgate.net. While specific detailed studies on the conformational analysis of this compound itself using these advanced computational methods are not widely reported in the provided literature, the methodologies applied to retinal, given their structural similarities, are directly transferable. Molecular modeling could be used to predict the preferred conformations of this compound, analyze the flexibility of its polyene chain and the oxime group, and understand how these conformations might influence its interactions.

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical (QC) calculations, including ab initio methods (e.g., Hartree-Fock), Density Functional Theory (DFT), and semiempirical approaches, are fundamental for investigating the electronic structure and reactivity of chemical compounds mdpi.comresearchgate.netaspbs.comnih.govmolcas.org. These methods allow for the precise determination of properties such as bond lengths, bond angles, atomic charges, and the characteristics of frontier molecular orbitals (e.g., HOMO and LUMO) researchgate.net. Furthermore, QC calculations are essential for predicting spectroscopic properties, including electronic transition energies, which correspond to a molecule's absorption spectrum researchgate.net.

For retinal and its aromatic analogs, quantum chemical studies have been performed to evaluate the effects of structural modifications on their electronic and structural properties researchgate.net. These studies have shown that despite variations in the ring bound to the polyene chain, the fundamental electronic properties of retinal derivatives can remain similar researchgate.net. This suggests that the insights gained from QC studies on retinal can provide a strong foundation for understanding this compound. Applying these methods to this compound would allow for a detailed characterization of its electronic distribution, the nature of the N=C double bond in the oxime group, and its potential sites for chemical reactions. Such calculations could also predict its absorption characteristics, which are known to be distinct from retinal due to the oxime moiety researchgate.netfrontiersin.org.

Molecular Dynamics Simulations of Retinoid Isomerization Pathways

Molecular dynamics simulations are a powerful computational technique for studying the time-dependent behavior of molecular systems, providing atomic-scale insights into dynamic processes like conformational changes and chemical reactions nih.govchemrxiv.orgrsc.orgchemrxiv.org. In the context of retinoids, MD simulations have been instrumental in elucidating the intricate mechanisms of photoisomerization, particularly for retinal within various opsin proteins, such as rhodopsin and bacteriorhodopsin mpg.denih.govchemrxiv.orgrsc.orgchemrxiv.orgacs.org.

The primary event in vertebrate vision involves the ultrafast cis-trans isomerization of the 11-cis-retinal (B22103) chromophore to all-trans-retinal (B13868) upon light absorption, triggering a cascade of protein conformational changes nih.govacs.orgwikipedia.orgpnas.org. MD simulations have revealed that retinal undergoes extensive isomerization sampling within its protein pocket, attempting trans-to-cis isomerization at various double bonds uni.lu. These simulations can model the sequential propagation of conformational changes from the site of isomerization (e.g., the C11=C12 bond) outwards, affecting methyl groups and the beta-ionone (B89335) ring nih.gov. While this compound itself is not typically the chromophore undergoing photoisomerization in biological systems, it is frequently encountered as a product when retinal is released from opsins through a reaction with hydroxylamine (B1172632) researchgate.netfrontiersin.orgpnas.orgohsu.eduacs.orgpnas.org. This process involves the cleavage of the retinal Schiff base linkage and the formation of this compound, often accompanied by a spectral blue-shift researchgate.net. MD simulations could be used to investigate the dynamics of this compound formation and release, providing insights into the accessibility of the retinal binding site and the stability of the oxime product within protein environments.

Theoretical Insights into Protein-Retinoid Binding Mechanisms

Computational methods, including molecular modeling and molecular dynamics simulations, offer profound theoretical insights into the mechanisms by which retinoids bind to proteins. These studies are crucial for understanding the specificity, affinity, and functional consequences of protein-ligand interactions nih.govmpg.deacs.orgnih.govplos.org. Retinoid-binding proteins, such as cellular retinaldehyde binding protein (CRALBP) and opsins, play critical roles in the visual cycle and other biological processes mpg.denih.govuef.fi.

Theoretical investigations have explored how the protein environment influences the properties of bound retinoids. For instance, the specific interactions of retinal with charged, polar, and aromatic amino acids within the binding pocket, along with hydrogen-bonding networks and steric contacts, contribute significantly to the spectral tuning and stability of the chromophore frontiersin.orgohsu.eduacs.orgnih.gov. Computational modeling can reproduce experimentally observed spectral shifts in retinal-binding proteins, revealing the role of protein flexibility and how remote mutations can alter the active site structure and bound water molecules nih.gov.

This compound, while not a naturally occurring chromophore, is a key product in experiments designed to study retinal release from opsins. The reaction of the retinylidene Schiff base with hydroxylamine to form this compound is a common method to assess the structural compaction and accessibility of the Schiff base environment within the protein frontiersin.orgpnas.orgohsu.eduacs.org. Computational studies can provide a detailed molecular picture of how this compound is formed and released from these protein pockets, shedding light on the dynamics of ligand dissociation and the structural changes in the protein that facilitate this process. Furthermore, theoretical models can help understand how proteins achieve high molecular discrimination and specificity in binding, which is fundamental to retinoid-protein interactions chemrxiv.org.

Retinaloxime As an Analytical Chemical Tool in Biological Research

Advancing Precision in Retinoid Quantification for Biological Systems

The quantification of retinoids in biological samples presents significant challenges due to their inherent instability, susceptibility to isomerization and oxidation, and the need to differentiate between various isomers with distinct biological activities nih.gov. Retinaloxime formation offers a robust solution for the precise and sensitive measurement of retinal (retinaldehyde), a key intermediate in retinoid metabolism escholarship.org. By derivatizing retinal into its more stable oxime form, analytical methods can achieve enhanced recovery and improved detection limits escholarship.orgresearchgate.net.

High-performance liquid chromatography (HPLC) coupled with ultraviolet (UV) detection and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are primary analytical methods employed for retinoid identification and quantification, leveraging their characteristic spectral properties and high sensitivity nih.govacs.orgresearchgate.net. LC-MS/MS, in particular, offers superior sensitivity, often in the low femtomolar range, and definitive molecular identification through induced fragmentation patterns of precursor ions acs.orgescholarship.org. This approach allows for the quantification of retinal-O-ethyloximes with a detection limit as low as 5 fmol and a linear range spanning from 5 fmol to 1 pmol escholarship.org.

These methods are versatile and have been successfully applied to quantify retinoids, including retinoic acid and retinol (B82714), in diverse biological matrices such as plasma, serum, cells in culture, and various animal tissues nih.govresearchgate.netescholarship.org. For instance, assays utilizing retinal-O-ethyloxime derivatization have enabled rigorous data generation from small biological samples (e.g., 15-35 mg wet weight of tissue) escholarship.org.

Table 1: Analytical Performance of Retinal-O-ethyloxime Quantification via UHPLC-MS/MS

| Parameter | Value | Citation |

| Lower Limit of Detection | 5 fmol | escholarship.org |

| Linear Range | 5 fmol to 1 pmol | escholarship.org |

| Sample Size (tissue) | 15-35 mg (wet weight) | escholarship.org |

Facilitating the Elucidation of Complex Retinoid Metabolic Pathways

This compound-based analytical techniques are instrumental in dissecting the intricate network of retinoid metabolic pathways within biological systems. The interconversion of retinoids, such as retinol, retinal, and retinoic acid, is tightly regulated by specific enzymes and is crucial for maintaining retinoid homeostasis nih.govnih.gove-dmj.org.

In vertebrates, dietary carotenoids, like β,β-carotene, are oxidatively cleaved to produce all-trans-retinal (B13868) acs.orgnih.gov. This all-trans-retinal can then be reversibly reduced to retinol by retinol dehydrogenases (RDHs) or irreversibly oxidized to all-trans-retinoic acid by retinaldehyde dehydrogenases (RALDHs) nih.govacs.orgnih.gove-dmj.orgmpg.de. Retinal can also form a retinyl imine (Schiff base) acs.org. The visual cycle, a light-independent enzymatic mechanism, regenerates 11-cis-retinal (B22103) from all-trans-retinal, a process critical for vision nih.govwikipedia.orgcore.ac.uk.

Enabling Investigation of Retinoid Dysregulation in Pathophysiological Models

The precise quantification of retinoids using methods involving this compound is crucial for investigating retinoid dysregulation in various pathophysiological models. Alterations in retinoid levels and metabolism have been implicated in a range of diseases, and analytical tools that can accurately measure these changes are vital for understanding disease etiology and progression nih.gov.

For instance, dysregulated retinoic acid signaling has been observed in neurodegenerative disorders like Alzheimer's disease, where it can contribute to amyloid beta deposition nih.govmdpi.com. Similarly, retinoid dysregulation has been hypothesized to be a factor in the etiology of schizophrenia, supported by evidence linking retinoid dysfunction to congenital anomalies, the co-localization of schizophrenia-linked loci with retinoid cascade genes, and the regulation of schizophrenia candidate genes by retinoic acid nih.gov. Furthermore, imbalances in retinoid homeostasis have been studied in the context of diabetes mellitus and fibrotic disorders, such as pseudoexfoliation syndrome, where dysregulated retinoic acid signaling can contribute to pathological changes nih.gove-dmj.orgmdpi.com.

Analytical methods employing this compound allow researchers to quantify endogenous retinal and other retinoids in tissues and serum from animal models, providing critical insights into how dietary vitamin A intake or genetic disruptions (e.g., in retinoid-binding protein receptors) affect whole-body retinoid homeostasis and contribute to disease phenotypes escholarship.orgnih.gov. This capability facilitates the identification of specific retinoid imbalances that may serve as biomarkers or therapeutic targets in disease models.

Future Directions and Emerging Frontiers in Retinaloxime Enabled Research

Development of Novel Retinaloxime Derivatives for Enhanced Research Applications

The strategic modification of this compound's chemical structure presents a promising avenue for developing derivatives with enhanced properties for specific research applications. The rationale behind creating such derivatives stems from the need to improve stability, modulate bioavailability, achieve specific cellular or protein targeting, and enhance analytical detection capabilities.

Current research already utilizes this compound derivatives for analytical purposes. For instance, retinal isomers are routinely converted into oxime derivatives, such as retinal oxime or retinal (O-ethyl) oxime, prior to extraction from tissues for analysis. escholarship.orgnih.gov This derivatization is crucial for improving separation efficiency and preventing degradation during high-performance liquid chromatography (HPLC) analysis, particularly as standard this compound can co-elute with retinol (B82714). researchgate.net This demonstrates the practical benefits of structural modifications.

Future directions for novel this compound derivatives could include:

Spectroscopic Probes : Designing derivatives with altered chromophores or appended fluorescent tags to enable real-time, in vivo imaging of retinoid dynamics or opsin-ligand interactions with improved signal-to-noise ratios.

Targeted Ligands : Synthesizing derivatives with modified side chains to achieve higher specificity for particular opsin isoforms (e.g., rod vs. cone opsins) or other retinoid-binding proteins, allowing for more precise investigation of their individual roles in visual and non-visual processes.

Pharmacokinetic Modulators : Developing derivatives with optimized lipophilicity or metabolic stability to control their half-life and tissue distribution, thereby enabling more controlled studies of retinoid signaling kinetics in various biological contexts.

Chemical Tools for Pathway Dissection : Creating derivatives that can selectively inhibit or activate specific steps in the retinoid cycle or related pathways, providing valuable tools for dissecting complex biological mechanisms. The formation of tetrahydroisoquinoline retinoid derivatives from retinaldehyde and dopamine (B1211576) highlights the potential for complex, biologically relevant modifications. researchgate.net

These advancements in derivative synthesis will provide researchers with a more versatile toolkit to probe the intricate biochemistry and physiology of retinoids.

Integration of this compound Analysis with High-Throughput Screening Methodologies

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid and automated testing of vast libraries of chemical compounds against specific biological targets. nih.govbmglabtech.comevotec.com This methodology is particularly relevant for identifying potential therapeutic agents for retinal degenerative diseases, many of which are linked to mutations in rhodopsin. nih.govnih.gov

The established analytical methods for this compound make it highly amenable to integration into HTS platforms. This compound isomers (e.g., 9-cis, 11-cis, 13-cis, and all-trans) can be separated and quantified using techniques such as HPLC with UV/vis detection, with detection typically at 360 nm. nih.govresearchgate.netacs.orgpnas.org Furthermore, liquid chromatography-mass spectrometry (LC-MS) offers even higher sensitivity for retinal oxime quantification, with detection limits as low as 5 fmol. escholarship.orgnih.gov This precision and sensitivity are critical for HTS applications.

The advantages of integrating this compound analysis into HTS include:

Rapid Identification of Modulators : HTS can swiftly identify small molecules that modulate key enzymes or proteins involved in the retinoid cycle, potentially affecting the formation, isomerization, or metabolism of this compound and related retinoids.

Screening for Opsin-Ligand Interactions : Given this compound's ability to bind to opsin proteins, HTS assays can be designed to screen for compounds that enhance or disrupt the interaction between opsins and this compound, which is crucial for understanding and potentially correcting visual impairments caused by opsin misfolding or dysfunction. ontosight.ai

Discovery of Pharmacological Chaperones : HTS has been successfully employed to identify pharmacological chaperones that can stabilize misfolded opsins, such as the P23H rhodopsin mutant associated with retinitis pigmentosa. nih.govnih.gov this compound or its derivatives could serve as scaffolds for developing such chaperones or as probes within these screening assays.

By automating the analysis of this compound and its isomers, researchers can efficiently screen large compound libraries, accelerating the discovery of novel chemical probes and potential therapeutic candidates for retinoid-related disorders.

Exploration of this compound in Non-Ocular Retinoid Signaling Pathways

While this compound is predominantly studied in the context of ocular retinoid biology and the visual cycle, ontosight.ai the broader family of retinoids, including retinol, retinal, and retinoic acid, exerts profound and diverse physiological effects beyond the eye. These effects encompass critical processes such as embryonic development, cellular differentiation, tissue homeostasis, reproduction, and immune function, primarily mediated through their interaction with nuclear retinoic acid receptors (RARs) and retinoid X receptors (RXRs). acs.orgnih.govwikidata.orgnih.gov

The exploration of this compound in non-ocular retinoid signaling pathways represents an emerging frontier. Although retinal itself has a low affinity for RARs, escholarship.org the possibility exists that this compound, or its metabolic transformations within non-ocular tissues, could interact with other retinoid-binding proteins or enzymes.

Future research directions could include:

Metabolic Fate in Non-Ocular Tissues : Investigating the metabolic pathways of this compound in various extra-ocular tissues to identify any novel metabolites that might possess biological activity.

Interaction with Non-Ocular Retinoid Receptors : Screening this compound and its derivatives for binding affinity and functional activity with diverse retinoid receptors and other nuclear hormone receptors expressed in non-ocular tissues.

Influence on Gene Expression : Studying the impact of this compound on retinoid-dependent gene expression profiles in non-ocular cell lines or animal models, particularly in contexts where retinoids are known to regulate differentiation, proliferation, or immune responses.

Role in Systemic Retinoid Homeostasis : Exploring whether this compound or its derivatives can influence systemic vitamin A levels or the inter-organ transport and metabolism of other retinoids.

Such investigations could uncover previously unrecognized roles for this compound or its derivatives in systemic physiology, potentially leading to novel therapeutic applications beyond ocular diseases.

Advanced Computational Predictions Guiding Experimental this compound Studies

Advanced computational methods are indispensable tools for elucidating the molecular mechanisms of retinoid action and guiding the design of new compounds. Techniques such as molecular docking, molecular dynamics (MD) simulations, and quantum mechanics/molecular mechanics (QM/MM) calculations have been extensively applied to study the interactions between retinal and opsin proteins, identify critical binding sites, and understand the intricate mechanisms underlying visual pigment function and color tuning. nih.govpnas.orguconn.eduacs.org

These powerful computational approaches can be directly applied to this compound to:

Predict Binding Affinities and Modes : Utilize molecular docking and MD simulations to predict how this compound and its potential derivatives bind to various opsin proteins and other retinoid-binding proteins, providing insights into their preferred conformations and interaction sites. This can help prioritize derivatives for experimental synthesis and testing.

Rational Design of Derivatives : Employ computational design algorithms to rationally engineer novel this compound derivatives with tailored properties, such as enhanced binding affinity, improved stability, or altered spectral characteristics. This includes predicting the impact of specific structural modifications on the molecule's interaction with its target.

Understand Conformational Dynamics : Conduct MD simulations to explore the dynamic behavior of this compound within protein binding pockets, revealing conformational changes and flexibility that are crucial for its function and interaction with surrounding residues.

Elucidate Reaction Mechanisms : Apply QM/MM calculations to study the electronic structure and potential reaction pathways involving this compound, particularly in the context of its formation, isomerization, or interaction with enzymes in the retinoid cycle. This can provide atomic-level insights into the underlying chemistry.

Simulate Biological Environments : Model the behavior of this compound in complex biological environments, such as lipid bilayers or within specific cellular compartments, to understand its partitioning, diffusion, and interactions with membranes.

By integrating these advanced computational predictions with experimental studies, researchers can accelerate the discovery and characterization of this compound's roles and applications, leading to a more comprehensive understanding of retinoid biology.

Q & A

What are the key methodological considerations for optimizing Retinaloxime synthesis in laboratory settings?

Basic Research Focus

Optimizing this compound synthesis requires addressing purity, yield, and reproducibility. Key steps include:

- Reaction Condition Calibration : Use high-performance liquid chromatography (HPLC) to monitor reaction intermediates and byproducts .

- Yield Maximization : Employ fractional crystallization or column chromatography for purification, paired with statistical tools like Design of Experiments (DoE) to identify optimal temperature, solvent ratios, and catalyst concentrations .

- Reproducibility Checks : Validate protocols across multiple batches using nuclear magnetic resonance (NMR) and mass spectrometry (MS) to confirm structural consistency .

How can researchers resolve contradictions in this compound’s reported neuroprotective efficacy across preclinical studies?

Advanced Research Focus

Discrepancies in efficacy data often stem from variability in experimental models or dosage regimens. Methodological solutions include:

- Meta-Analysis : Systematically compare studies using PRISMA guidelines to identify confounding variables (e.g., animal strain differences, administration routes) .

- Dose-Response Reevaluation : Conduct in vitro assays (e.g., oxygen-glucose deprivation models) with standardized this compound concentrations to establish a therapeutic window .

- Sensitivity Analysis : Use computational tools like Monte Carlo simulations to assess the impact of pharmacokinetic variability on observed outcomes .

What experimental frameworks are recommended for assessing this compound’s pharmacokinetic-pharmacodynamic (PK-PD) relationships in neurodegenerative models?

Advanced Research Focus

PK-PD modeling requires integrating in vivo and in silico approaches:

- Compartmental Modeling : Apply non-linear mixed-effects modeling (NONMEM) to plasma and cerebrospinal fluid (CSF) samples from rodent studies to quantify blood-brain barrier penetration .

- Biomarker Correlation : Pair PK data with immunohistochemical markers (e.g., GFAP for astrocyte activation) to link exposure levels to neuroprotective effects .

- Species Translation : Use allometric scaling to predict human-equivalent doses, ensuring alignment with preclinical efficacy thresholds .

How should researchers design studies to evaluate this compound’s long-term stability under varying storage conditions?

Basic Research Focus

Stability studies must adhere to ICH guidelines (Q1A-R2) and include:

- Accelerated Stability Testing : Expose this compound to elevated temperatures (40°C ± 2°C) and 75% relative humidity, analyzing degradation products via HPLC-MS .

- Photostability Assessment : Use USP light cabinets to simulate UV exposure, monitoring isomerization or oxidation via UV-Vis spectroscopy .

- Excipient Compatibility : Screen common stabilizers (e.g., cyclodextrins) using differential scanning calorimetry (DSC) to identify interactions .

What strategies mitigate bias when comparing this compound to other oxime-based therapeutics in vitro?

Advanced Research Focus

Comparative studies require rigorous controls and transparency:

- Blinded Assays : Implement cell viability assays (e.g., MTT or LDH) with third-party randomization of compound aliquots .

- Normalization Protocols : Express efficacy relative to positive controls (e.g., pralidoxime) and vehicle-treated baselines .

- Open Science Practices : Pre-register study designs on platforms like OSF to reduce selective reporting .

How can molecular dynamics (MD) simulations enhance understanding of this compound’s interaction with acetylcholinesterase (AChE)?

Advanced Research Focus

MD simulations bridge structural and functional insights:

- Docking Studies : Use AutoDock Vina to predict binding affinities at AChE’s active site, validating with crystallography data .

- Free Energy Calculations : Apply molecular mechanics Poisson-Boltzmann surface area (MM-PBSA) to quantify binding energy contributions .

- Pathway Analysis : Track conformational changes in AChE during this compound binding using trajectory clustering algorithms .

What ethical and practical challenges arise when translating this compound from rodent models to human trials?

Advanced Research Focus

Translation requires addressing interspecies variability and regulatory hurdles:

- Toxicology Profiling : Conduct OECD 407-compliant 28-day repeat-dose studies in rodents and non-rodents to identify target-organ toxicities .

- Dose Escalation Protocols : Design Phase I trials using Bayesian adaptive methods to minimize risks in healthy volunteers .

- Informed Consent : Disclose preclinical uncertainties (e.g., reproductive toxicity in animal models) to trial participants .

How do researchers validate this compound’s mechanism of action in complex biological systems?

Basic Research Focus

Mechanistic validation employs multi-omics approaches:

- Transcriptomic Profiling : Use RNA-seq to identify this compound-induced changes in neuroinflammatory pathways (e.g., NF-κB) .

- Proteomic Analysis : Apply tandem mass tag (TMT) labeling to quantify oxidative stress markers (e.g., SOD1, catalase) .

- Metabolomic Integration : Correlate findings with LC-MS-based metabolomics to map shifts in energy metabolism or redox states .

What statistical methods are optimal for analyzing this compound’s dose-dependent effects in heterogeneous cell populations?

Advanced Research Focus

Heterogeneity demands robust statistical frameworks:

- Mixed-Effects Models : Account for intra-population variability using R’s lme4 package or SAS PROC MIXED .

- Cluster Analysis : Apply k-means or hierarchical clustering to subgroup cells by response patterns .

- Power Analysis : Use G*Power to determine sample sizes ensuring detection of clinically relevant effect sizes .

How can researchers address this compound’s limited bioavailability in CNS-targeted delivery systems?

Advanced Research Focus

Bioavailability enhancement strategies include:

- Nanocarrier Design : Load this compound into liposomes or polymeric nanoparticles, characterizing release kinetics via Franz diffusion cells .

- Prodrug Synthesis : Modify this compound with esterase-labile groups to improve BBB penetration, validated by in situ brain perfusion .

- Intranasal Delivery : Optimize mucoadhesive formulations using chitosan-based gels, assessing CNS uptake via microdialysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.